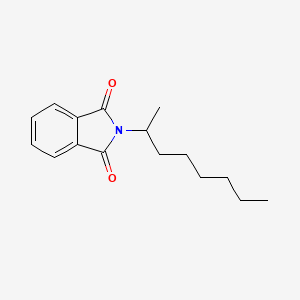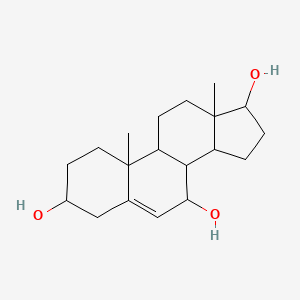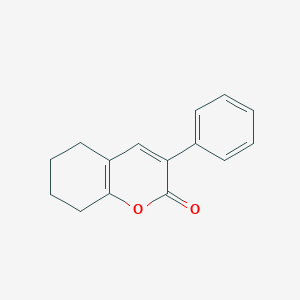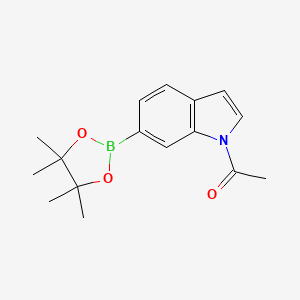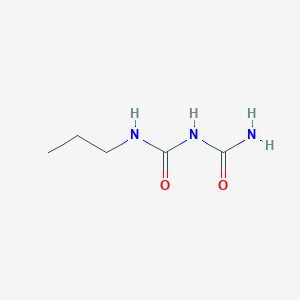
1-Carbamoyl-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbamoyl-3-propylurea is a chemical compound with the molecular formula C5H12N2O2 It is a derivative of urea, characterized by the presence of a carbamoyl group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Carbamoyl-3-propylurea can be synthesized through several methods. One common approach involves the reaction of propylamine with urea under controlled conditions. The reaction typically occurs in a solvent such as ethanol or water, with the mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, catalysts such as indium triflate can be employed to improve the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Carbamoyl-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carbamates and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-Carbamoyl-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which 1-carbamoyl-3-propylurea exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins, leading to modifications that alter their function .
Comparación Con Compuestos Similares
- 1-Carbamoyl-3-methylurea
- 1-Carbamoyl-3-ethylurea
- 1-Carbamoyl-3-butylurea
Comparison: 1-Carbamoyl-3-propylurea is unique due to its specific propyl chain, which can influence its reactivity and interactions compared to other similar compounds. For example, the length and branching of the alkyl chain can affect the compound’s solubility, stability, and binding affinity to molecular targets .
Propiedades
Número CAS |
44918-10-7 |
|---|---|
Fórmula molecular |
C5H11N3O2 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1-carbamoyl-3-propylurea |
InChI |
InChI=1S/C5H11N3O2/c1-2-3-7-5(10)8-4(6)9/h2-3H2,1H3,(H4,6,7,8,9,10) |
Clave InChI |
FCKJWEBXQFCMPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



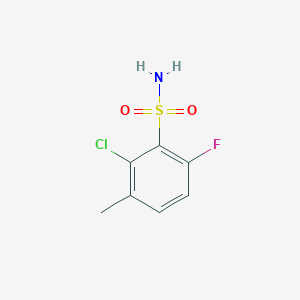
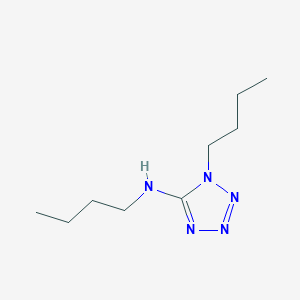
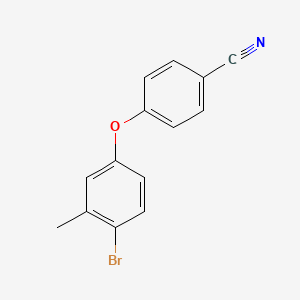
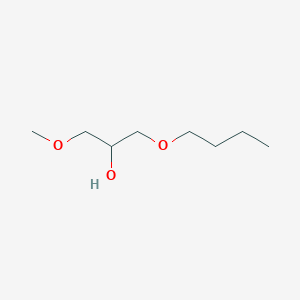
![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
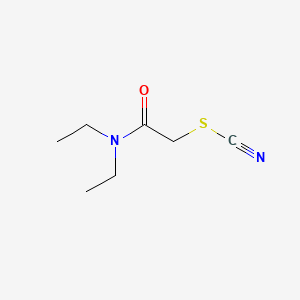
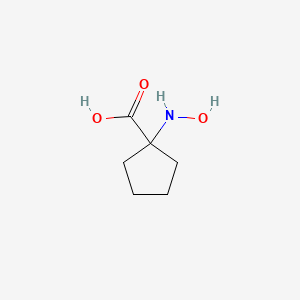
![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)
